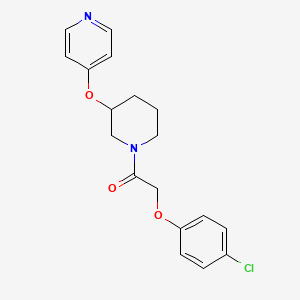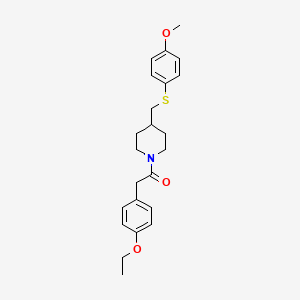
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since been used extensively for protection against mosquito and tick bites.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of related compounds is in the field of corrosion inhibition. For example, urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. Studies show that the adsorption process and inhibition efficiency are influenced by the molecular structure of the urea derivatives, including the presence of diethylamino groups and other substituents (Mistry et al., 2011).
Electron Transfer and Hydrogen Bonding
Research into the electron transfer properties of urea derivatives, particularly those involving hydrogen bonding, has been conducted to understand their potential in electronic and photonic applications. For instance, urea compounds with specific substituents can dimerize through hydrogen bonding, influencing their electronic properties and behavior in redox processes (Pichlmaier et al., 2009).
Molecular Complexation and Drug Design
The ability of urea derivatives to form complexes with other molecules through hydrogen bonding is exploited in drug design and molecular recognition studies. This property is critical for developing new therapeutic agents and understanding drug-receptor interactions. Research in this area focuses on the substituent effect on complexation, aiming to design more effective and selective drug molecules (Ośmiałowski et al., 2013).
Antimicrobial Activity
Urea derivatives are also explored for their antimicrobial properties. The synthesis of specific urea compounds and their evaluation against various bacterial strains can lead to new antimicrobial agents. The relationship between molecular structure and antimicrobial activity is a key area of investigation, with some compounds showing promising results against resistant strains (Sharma et al., 2004).
Chemical Synthesis and Modifications
Urea derivatives are used in synthetic chemistry for various transformations and reactions. For instance, they can undergo reactions with amines to produce new compounds, such as ureas and carbamates, under certain conditions. These reactions are important for synthesizing a wide range of chemical products, including pharmaceuticals and polymers (Hutchby et al., 2009).
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-5-22(6-2)10-9-20-19(25)21-14-11-18(24)23(13-14)15-7-8-16(26-3)17(12-15)27-4/h7-8,12,14H,5-6,9-11,13H2,1-4H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHNOYCVQVFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Diethylamino)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

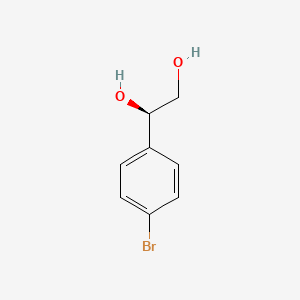
![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)
![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)
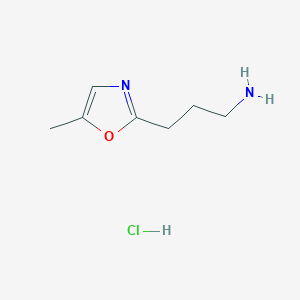
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)
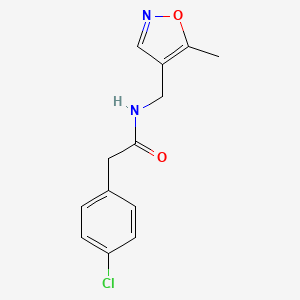
![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)
![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)
![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)
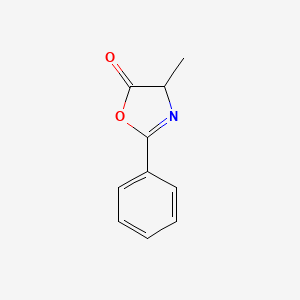
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)
